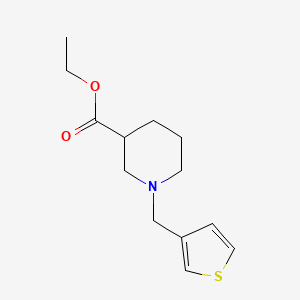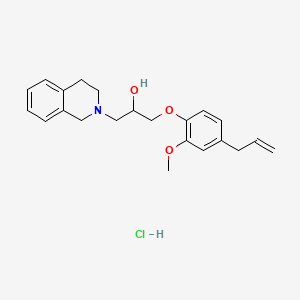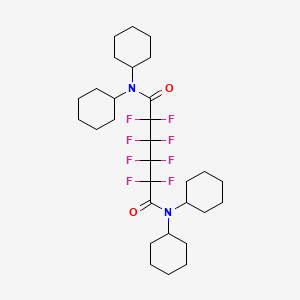
ethyl 1-(3-thienylmethyl)-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-thienylmethyl)-3-piperidinecarboxylate, also known as Troparil, is a chemical compound that belongs to the class of tropane derivatives. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential applications in the field of neuroscience.
Applications De Recherche Scientifique
Ethyl 1-(3-thienylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in the field of neuroscience. It is a potent dopamine reuptake inhibitor that has been shown to increase dopamine levels in the brain. This makes it a potential candidate for the treatment of several neurological disorders, including Parkinson's disease, ADHD, and addiction. This compound has also been studied for its potential applications in the field of drug abuse research.
Mécanisme D'action
Ethyl 1-(3-thienylmethyl)-3-piperidinecarboxylate works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the brain, leading to increased feelings of pleasure and reward.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases dopamine levels in the brain, leading to increased feelings of pleasure and reward. It also increases heart rate and blood pressure, leading to increased energy and alertness. This compound has been shown to increase locomotor activity in animals, indicating its potential as a stimulant.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(3-thienylmethyl)-3-piperidinecarboxylate has several advantages and limitations for lab experiments. It is a potent dopamine reuptake inhibitor that can be used to study the role of dopamine in the brain. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations as well. It is highly addictive and can be toxic in high doses. It is also illegal in many countries, making it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the research on ethyl 1-(3-thienylmethyl)-3-piperidinecarboxylate. One direction is to study its potential as a treatment for Parkinson's disease. This compound has been shown to increase dopamine levels in the brain, which could potentially alleviate the symptoms of Parkinson's disease. Another direction is to study its potential as a treatment for addiction. This compound has been shown to increase feelings of pleasure and reward, which could potentially help individuals overcome addiction. Finally, future research could focus on developing safer and more effective dopamine reuptake inhibitors that do not have the addictive and toxic properties of this compound.
Conclusion:
In conclusion, this compound is a potent dopamine reuptake inhibitor that has several potential applications in the field of neuroscience. It has been extensively studied for its potential as a treatment for Parkinson's disease, ADHD, and addiction. However, it also has several limitations, including its addictive and toxic properties. Future research could focus on developing safer and more effective dopamine reuptake inhibitors that do not have the same limitations as this compound.
Méthodes De Synthèse
Ethyl 1-(3-thienylmethyl)-3-piperidinecarboxylate can be synthesized using several methods, including the Leuckart-Wallach reaction, the Mannich reaction, and the Friedel-Crafts reaction. The Leuckart-Wallach reaction involves the reaction of piperidine with ethyl formate and thiophene to produce this compound. The Mannich reaction involves the reaction of piperidine with formaldehyde and thiophene to produce this compound. The Friedel-Crafts reaction involves the reaction of thiophene with piperidine and ethyl chloroformate to produce this compound.
Propriétés
IUPAC Name |
ethyl 1-(thiophen-3-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)12-4-3-6-14(9-12)8-11-5-7-17-10-11/h5,7,10,12H,2-4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXIEYSSLNEUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]propanamide](/img/structure/B5178151.png)
![2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178152.png)


![3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5178175.png)
![3-({[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5178177.png)
![3-chloro-N-[3-(dimethylamino)propyl]-4-methylbenzamide](/img/structure/B5178183.png)
![N-3-isoxazolyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5178190.png)
![N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5178191.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5178208.png)
![3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5178216.png)
![1-(2-chlorobenzyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178226.png)


